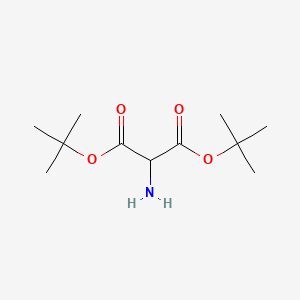
3,5-DiMethyl-d6-cyclohexanone--d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DiMethyl-d6-cyclohexanone–d4 is a deuterium-labeled derivative of 3,5-Dimethylcyclohexanone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DiMethyl-d6-cyclohexanone–d4 typically involves the deuteration of 3,5-Dimethylcyclohexanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 3,5-DiMethyl-d6-cyclohexanone–d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation or chromatography to obtain the desired isotopically labeled compound .
化学反応の分析
Types of Reactions
3,5-DiMethyl-d6-cyclohexanone–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
科学的研究の応用
3,5-DiMethyl-d6-cyclohexanone–d4 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-DiMethyl-d6-cyclohexanone–d4 involves its incorporation into biological systems where it can be tracked due to the presence of deuterium. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
類似化合物との比較
Similar Compounds
3,5-Dimethylcyclohexanone: The non-deuterated analog.
3,5-DiMethyl-d6-cyclohexanone: Another deuterium-labeled variant with different deuterium positions.
Uniqueness
3,5-DiMethyl-d6-cyclohexanone–d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and reaction mechanisms. The presence of deuterium can lead to kinetic isotope effects, which are valuable in understanding reaction dynamics .
特性
CAS番号 |
1219804-55-3 |
|---|---|
分子式 |
C8H4D10O |
分子量 |
136.2577778 |
同義語 |
3,5-DiMethyl-d6-cyclohexanone--d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




